molecular formula C13H14N4O3S B2482565 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide CAS No. 1211620-71-1

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide

Cat. No.: B2482565
CAS No.: 1211620-71-1
M. Wt: 306.34
InChI Key: LVCCDTDNMBIIAX-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a heterocyclic compound that contains both oxadiazole and ethanediamide moieties. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves the cyclization of acyclic precursors. One common method involves the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach includes the use of POCl3 under reflux conditions to cyclize the corresponding semicarbazide or thiosemicarbazide derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted oxadiazole and phenyl derivatives.

Scientific Research Applications

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis. In cancer research, the compound may inhibit enzymes like tyrosine kinases, leading to the disruption of cancer cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is unique due to the presence of both oxadiazole and ethanediamide moieties, which contribute to its distinct chemical reactivity and biological activities. Its specific substitution pattern also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-8-16-17-11(20-8)7-14-12(18)13(19)15-9-5-3-4-6-10(9)21-2/h3-6H,7H2,1-2H3,(H,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVCCDTDNMBIIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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